molecular formula C23H22N2O2 B11678369 4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide

4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide

カタログ番号: B11678369
分子量: 358.4 g/mol
InChIキー: DLXSGSSTHQVPPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide is a benzamide derivative featuring a central 2-oxo-2-phenylethyl scaffold substituted with a 3-methylphenylamino group and a 4-methylbenzamide moiety. Benzamide derivatives are widely studied for their pharmacological properties, including antineoplastic, antibacterial, and enzyme-inhibitory activities .

特性

分子式

C23H22N2O2

分子量

358.4 g/mol

IUPAC名

4-methyl-N-[1-(3-methylanilino)-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C23H22N2O2/c1-16-11-13-19(14-12-16)23(27)25-22(21(26)18-8-4-3-5-9-18)24-20-10-6-7-17(2)15-20/h3-15,22,24H,1-2H3,(H,25,27)

InChIキー

DLXSGSSTHQVPPB-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=CC(=C3)C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is typically carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and optimization of yield. The reaction conditions include the use of acylating reagents and specific temperature and pressure settings to ensure high selectivity and conversion rates .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale continuous flow processes. These processes are designed to maximize efficiency and yield while minimizing the consumption of reagents and the formation of by-products . The use of microreactor systems in industrial production allows for the precise control of reaction kinetics and the optimization of reaction conditions to achieve high yields within a short reaction time .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features Biological Activity/Notes Reference ID
4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide (Target) C23H23N2O2 365.44 3-methylphenylamino, 4-methylbenzamide Not explicitly reported (inferred) -
3-(1-cyano-1-methylethyl)-N-{4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl}benzamide C25H23N5O2 437.49 Cyano group, quinazolinone ring Not reported
Nilotinib (4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide) C28H22F3N7O 529.52 Trifluoromethyl, pyrimidine-pyridine hybrid Antineoplastic (FDA-approved)
4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide C15H14FN3O2 287.29 Fluorophenyl, amino group Physicochemical data only
4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}-benzamide C22H27N2O2 350.45 Piperidine ring, twin benzamide groups Crystallographically characterized

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Unlike nilotinib’s trifluoromethyl group (electron-withdrawing), the target compound’s methyl substituents (electron-donating) may alter electronic properties and binding interactions .
  • Ring Systems: Piperidine-containing analogs (e.g., ) exhibit distinct conformational flexibility due to their non-planar structures, whereas the target compound’s planar phenyl groups may influence packing in crystalline states.

Physicochemical and Crystallographic Properties

  • Molar Mass and Solubility : The target compound (365.44 g/mol) falls within the range of bioactive benzamides (e.g., 287.29–529.52 g/mol in ), suggesting moderate solubility in organic solvents.
  • Crystal Packing : Piperidine derivatives () form hydrogen-bonded chains via N–H⋯O interactions, whereas the target compound’s 2-oxoethyl group may enable alternative packing modes, such as C–H⋯O bonds.

生物活性

4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide, a compound belonging to the benzamide class, has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 302.38 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Numerous studies have explored the anticancer potential of benzamide derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)15Inhibition of NF-kB signaling
HeLa (cervical cancer)20Induction of apoptosis
A549 (lung cancer)18Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

Research indicates that benzamide derivatives may also exhibit anti-inflammatory properties. For example, compounds have been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Activity

CompoundInflammatory ModelEffect Observed
This compoundLPS-stimulated macrophagesDecreased TNF-alpha and IL-6 production

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes involved in cancer cell metabolism.
  • Modulation of Gene Expression : They can alter the expression of genes related to cell proliferation and apoptosis.
  • Interference with Signaling Pathways : Key pathways such as MAPK and PI3K/Akt are often disrupted by these compounds, leading to reduced tumor growth.

Case Studies

A notable case study involved the evaluation of a benzamide derivative in a xenograft model of breast cancer. The study demonstrated that treatment with the compound led to a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves multi-step reactions, such as coupling 4-methylbenzoic acid derivatives with intermediates containing the 3-methylphenylamino and phenylethyl moieties. Key steps include amide bond formation (e.g., using DCC/DMAP as coupling agents) and keto-amine condensation. Reaction conditions (temperature, solvent polarity, catalyst use) must be optimized via iterative testing. For example, reflux in aprotic solvents like DMF under inert atmosphere improves yield, while TLC or HPLC monitors progress .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms backbone structure and substituent positions, with aromatic protons appearing in 6.5–8.5 ppm regions. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3320 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, HPLC with C18 columns and UV detection at 254 nm is recommended .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Answer : Anti-inflammatory activity can be assessed via COX-2 inhibition assays (e.g., ELISA-based), while antimicrobial potential is tested using broth microdilution (MIC determination against Gram-positive/negative strains). Cytotoxicity studies (e.g., MTT assay on cancer cell lines) require dose-response curves (0.1–100 µM) and IC₅₀ calculations. Always include positive controls (e.g., aspirin for COX-2) .

Advanced Research Questions

Q. How can contradictions in bioactivity data between studies be systematically resolved?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound purity (>95% by HPLC is critical). Reproduce experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Statistical tools like Bland-Altman analysis quantify variability .

Q. What computational strategies predict target interactions and binding modes?

  • Answer : Molecular docking (AutoDock Vina, Glide) models interactions with proteins (e.g., kinases, GPCRs), using crystal structures from PDB. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 50–100 ns. Pharmacophore mapping (Schrödinger) identifies critical functional groups for activity. Validate predictions with mutagenesis studies .

Q. How are structure-activity relationship (SAR) studies designed to optimize potency and selectivity?

  • Answer : Systematically modify substituents:

  • Phenyl ring (4-methyl) : Replace with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
  • 3-Methylphenylamino moiety : Test halogenated analogs (e.g., -Cl, -F) for improved hydrophobic interactions.
  • 2-Oxoethyl bridge : Introduce rigidity via cyclization (e.g., forming oxazolidinones).
    Biological testing across modified analogs identifies critical pharmacophores. QSAR models (CoMFA, Random Forest) prioritize synthetic targets .

Q. Which analytical methods ensure batch-to-batch consistency in purity and stereochemical integrity?

  • Answer : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric purity if stereocenters exist. X-ray crystallography resolves absolute configuration. For polymorph screening, DSC and PXRD compare thermal and crystalline profiles. ICP-MS detects heavy metal catalysts (e.g., Pd residues from coupling reactions) .

Methodological Notes

  • Synthetic Optimization : Always track reaction progress with TLC (silica gel 60 F₂₅₄) and optimize quenching/purification steps to minimize byproducts.
  • Data Reproducibility : Use ≥3 biological replicates and report SEM/SD. Deposit raw spectral data in repositories (e.g., Zenodo) for transparency.
  • Ethical Compliance : For in vitro studies, adhere to institutional biosafety guidelines (e.g., BSL-2 for pathogenic strains).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。